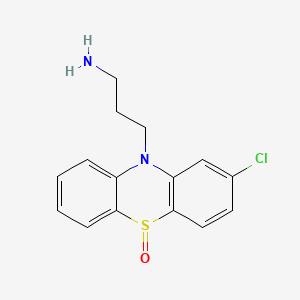

2-氯-10H-吩噻嗪-10-丙胺 5-氧化物

描述

Synthesis Analysis

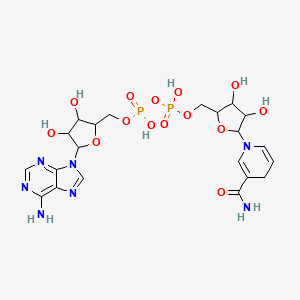

The synthesis of phenothiazine derivatives often involves multi-step chemical processes. For example, the nitration of 2-chloro-10-methylphenothiazine yields mono-nitro compounds identified as sulfoxides and sulfones, where substitution occurs at the seven position, supported by NMR and X-ray crystal structure analyses (Jovanovic et al., 1986). Similarly, derivatives like 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide can be synthesized through related processes involving specific substitutions and modifications.

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives, including 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide, is characterized by the presence of nitrogen and sulfur atoms in a tricyclic system. X-ray crystallography and NMR spectroscopy are commonly used to determine the structural configurations and substituent positions. For instance, the crystal structure analysis of 2-chloro-7-nitro-10-methylphenothiazine 5-oxide revealed a “pseudo-axial” configuration of the sulfoxide group, indicating the structural complexity of such derivatives (Jovanovic et al., 1986).

Chemical Reactions and Properties

Phenothiazine derivatives undergo various chemical reactions, including nitration, halogenation, and oxidation. These reactions can lead to the formation of sulfoxides, sulfones, and other substituted derivatives. The reactivity is influenced by the electron-donating or withdrawing nature of substituents and the presence of the sulfoxide group, as seen in the nitration products of 2-chloro-10-methylphenothiazine (Jovanovic et al., 1986).

科学研究应用

构象和分子研究

- N,N-二甲基-3-(10H-吩噻嗪-10-基)-1-丙胺因其构象行为、振动波数和分子对接潜力而被研究,表明对恶性疟原虫具有潜在的抑制活性 (Resmi et al., 2016)。

抗癌特性

- 吩噻嗪衍生物对乳腺癌细胞系 MCF7 表现出高活性,表明在癌症治疗中具有潜在的治疗应用 (Ahmed et al., 2018)。

光谱表征

- 已经分离并表征了源自 10H-吩噻嗪的磷酸化反应的独特结构,例如 5,5-二甲基-2-(10H-吩噻嗪-10-基)-1,3,2-二氧杂膦环己烷 2-氧化物,显示出有趣的磷光特性 (Swoboda et al., 2022)。

神经保护潜力

- N-(3-氯-10H-吩噻嗪-10-基)-3-(二甲氨基)丙酰胺已被证明具有神经保护剂和选择性丁酰胆碱酯酶抑制剂的功效,为阿尔茨海默病等神经系统疾病提供了潜在的治疗途径 (González-Muñoz et al., 2011)。

电池中的氧化还原穿梭添加剂

- 已经发现某些吩噻嗪分子是锂离子电池中稳定的氧化还原穿梭添加剂,证明了它们在防止过充电和过放电方面的用途 (Buhrmester et al., 2006)。

染料敏化太阳能电池

- 基于 10H-吩噻嗪的染料已被确定为染料敏化太阳能电池 (DSSC) 的高效染料,展示了吩噻嗪在可再生能源技术中的重要性 (Huang et al., 2016)。

安全和危害

While specific safety and hazard information for 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide is not available, general precautions should be taken while handling it. These include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using non-sparking tools .

作用机制

Target of Action

Didemethylchlorpromazine sulfoxide, a derivative of chlorpromazine, is likely to share similar targets with its parent compound. Chlorpromazine’s antipsychotic actions are thought to be due to long-term adaptation by the brain to blocking dopamine receptors . It also has strong antiadrenergic and weaker peripheral anticholinergic activity .

Mode of Action

The compound interacts with its targets, primarily dopamine receptors, leading to their blockage. This blockage results in a decrease in the overactivity of dopamine, which can help to regulate mood and behavior .

Biochemical Pathways

The metabolic mechanisms of chlorpromazine, which Didemethylchlorpromazine sulfoxide is related to, have been characterized to include S-oxidation, aromatic hydroxylation, and N-dealkylation . These processes are catalyzed by cytochrome P450 isoenzyme 1A2 . The most thermodynamically and kinetically favorable metabolic pathway of chlorpromazine is N14-demethylation, followed by S5-oxidation .

Pharmacokinetics

The pharmacokinetics of chlorpromazine, which Didemethylchlorpromazine sulfoxide is derived from, exhibits multicompartmental characteristics in most subjects . There is wide between-subject variability in half-life, volume of distribution, and mean residence time, whereas systemic clearance is somewhat less variable . After oral administration, the percentage of chlorpromazine reaching the systemic circulation intact is very low and dose-dependent .

Result of Action

The blockage of dopamine receptors by Didemethylchlorpromazine sulfoxide can lead to a decrease in the symptoms of conditions like schizophrenia and bipolar disorder, which are associated with overactivity of dopamine . Metabolites of chlorpromazine, such as didemethylchlorpromazine sulfoxide, can promote extensive dna-photodamage .

Action Environment

The action, efficacy, and stability of Didemethylchlorpromazine sulfoxide can be influenced by various environmental factors. For instance, the metabolic mechanisms of chlorpromazine are thought to result in the formation of some reactive metabolites having side effects on the parent drug . These processes are likely to be influenced by factors such as the presence of other drugs, the individual’s health status, and genetic factors affecting the expression and activity of metabolizing enzymes .

属性

IUPAC Name |

3-(2-chloro-5-oxophenothiazin-10-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2OS/c16-11-6-7-15-13(10-11)18(9-3-8-17)12-4-1-2-5-14(12)20(15)19/h1-2,4-7,10H,3,8-9,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJLHHBXRHEYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2=O)C=CC(=C3)Cl)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944967 | |

| Record name | 10-(3-Aminopropyl)-2-chloro-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-10H-phenothiazine-10-propanamine 5-oxide | |

CAS RN |

2232-49-7 | |

| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-, 5-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2232-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didemethylchlorpromazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002232497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(3-Aminopropyl)-2-chloro-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIDEMETHYLCHLORPROMAZINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ7MCA8TJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B1195395.png)

![2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1195407.png)

![5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1195408.png)